Bpoc-ala-OH

描述

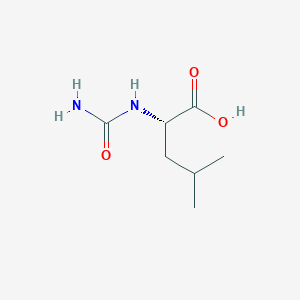

Bpoc-ala-OH, also known as N-α-t.-Boc-L-alanine, is a compound used in peptide synthesis . It has a CAS number of 23631-89-2 and a molecular weight of 327.38 . The Bpoc group is a highly acid-sensitive protecting group that can be removed even with 0.2-0.5% TFA or Mg-perchlorate in acetonitrile .

Synthesis Analysis

The synthesis of peptides containing the Bpoc group is well-documented . For instance, the undecapeptides Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe and its analogs were synthesized to model the helical N-terminal part of alamethicin . Similarly, the synthesis of the model tripeptide Boc-Gly-S-Ala-Aib-OMe and its monothiated analogs was achieved, demonstrating the versatility of the Boc group in peptide synthesis .Molecular Structure Analysis

The molecular structure of peptides containing the Boc group has been analyzed using various techniques . For example, the crystal structure of Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe revealed an α-helical conformation stabilized by α-aminoisobutyric acid residues . The crystal structure of Boc-Gly-S-Ala-Aib-OMe showed a type-III β-turn, indicating that the Boc group does not hinder the formation of secondary structures in peptides .Chemical Reactions Analysis

The Boc group is involved in the synthesis and deprotection steps of peptide synthesis. It is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents . The stability of the Boc group under synthesis conditions allows for the construction of complex peptide structures without premature deprotection .Physical And Chemical Properties Analysis

The physical and chemical properties of the Boc group contribute to its widespread use in peptide synthesis. It is a bulky, hydrophobic group that provides steric protection to the amino group. Its removal is relatively straightforward, which is crucial for the final deprotection step in peptide synthesis.科学研究应用

固相肽合成

Bpoc-ala-OH 及其相关衍生物在固相肽合成中至关重要。例如,Carey 等人(1996 年)阐述了使用 Nα-Bpoc 氨基酸(包括 Bpoc-Asn(Trt)-OH 和 Bpoc-Gln(Trt)-OH)合成肽的过程,这些氨基酸高度可溶,并且在固相合成中高效偶联。此过程对于创建具有潜在治疗应用的特定肽序列至关重要 (Carey, Huang, Wadsworth, & Burrell, 1996)。

制备和脱阻条件

Kemp 等人(2009 年)讨论了包括 this compound 在内的各种 L-氨基酸衍生物的可重复制备。他们探索了 Nα-Bpoc 肽的脱阻,这是肽合成中的一个重要步骤。这项研究提供了有关肽合成和脱阻的有效方法的见解,影响了基于肽的药物开发领域 (Kemp, Fotouhi, Boyd, Carey, Ashton, & Hoare, 2009)。

磷酸肽合成

Bpoc 基团已被研究其在磷酸肽合成中的作用。Attard 等人(2007 年)证明了 Bpoc 基团在组装 MAP 激酶 ERK2 肽中的用途,突出了其与酸不稳定侧链保护基团的相容性。这项研究有助于开发合成磷酸肽的方法,这些方法在研究蛋白质功能和信号传导中具有应用 (Attard, Reynolds, & Perich, 2007)。

内分泌干扰化学品的降解

虽然不直接涉及 this compound,但与之相关的关于内分泌干扰化学品(如双酚 A (BPA))降解的研究值得注意。肖等人(2017 年)使用高级氧化工艺处理 EDC,为理解水处理过程中的化学相互作用奠定了基础。这项研究与化学降解和环境安全更广泛的背景相关 (Xiao, Gao, Wei, Spinney, Luo, Wang, Dionysiou, Tang, & Yang, 2017)。

作用机制

While the specific mechanism of action for Bpoc-ala-OH is not detailed in the retrieved papers, the Boc group in general plays a significant role in peptide synthesis. It provides steric protection to the amino group and its removal is relatively straightforward, which is crucial for the final deprotection step in peptide synthesis.

未来方向

While specific future directions for Bpoc-ala-OH are not detailed in the retrieved papers, the field of peptide synthesis continues to evolve with the development of new methods and technologies. The use of artificial intelligence in the field of biochemistry has started to accelerate the discovery of new compounds and to increase the variety of commercial drugs while decreasing their research costs . This trend is likely to continue and may influence future research involving this compound and similar compounds.

属性

IUPAC Name |

(2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,20,23)(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBDJSRNVBUKTE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427197 | |

| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23631-89-2 | |

| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the optimal deprotection conditions for Bpoc-Ala-OH during peptide synthesis?

A1: this compound can be efficiently deprotected from the N-terminus of peptides using a solution of 0.5% trifluoroacetic acid in dichloromethane [, ]. This process generates a carbocation intermediate, and using scavengers like thiophenol or benzyl mercaptan can significantly improve the reaction yield by preventing unwanted side reactions [, ].

Q2: Why are thioethers inefficient scavengers in the deprotection of Bpoc-amino acids?

A2: Research suggests that thioethers show poor efficiency in scavenging the carbocation intermediate formed during Bpoc deprotection [, ]. This inefficiency is likely due to their lower reactivity compared to thiols like thiophenol and benzyl mercaptan, which demonstrate significantly higher scavenging efficiency in this reaction [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。